molecular formula C10H10F2O2 B1320268 4-(3,5-Difluorophenyl)butanoic acid CAS No. 173998-54-4

4-(3,5-Difluorophenyl)butanoic acid

Cat. No. B1320268
Key on ui cas rn: 173998-54-4
M. Wt: 200.18 g/mol
InChI Key: FMZHTBFPHVJOKY-UHFFFAOYSA-N
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Patent
US07981923B2

Procedure details

This step follows the general procedure reported by Eaton et al., Organic Chemistry 38 (23): 4071-4073 (1973). Eaton's reagent, prepared from 32 g phosphorus pentoxide and 192 mL methanesulfonic acid, was heated at 65° C. A solution of 4-(3,5-difluoro-phenyl)-butyric acid (12.85 grams, 64.19 mmoles, prepared as described by Repke et al., U.S. Pat. No. 5,538,988) in 30 mL methanesulfonic acid was added and the reaction mixture was heated at 65° C. for 35 minutes. The mixture was poured onto 1 L cracked ice and the product was extracted twice with 500 mL of a mixture of 2 parts diethyl ether to 1 part ethyl acetate. The organic phase was washed with saturated sodium bicarbonate, water, saturated sodium chloride and then it was dried (magnesium sulfate). The solution was concentrated under reduced pressure. 6,8-Difluoro-3,4-dihydro-2H-naphthalen-1-one was isolated by recrystallization from hexane, 9.55 grams (82%), m.p. 57-58° C.
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
192 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[F:34][C:35]1[CH:36]=[C:37]([CH2:42][CH2:43][CH2:44][C:45]([OH:47])=O)[CH:38]=[C:39]([F:41])[CH:40]=1>CS(O)(=O)=O>[F:41][C:39]1[CH:38]=[C:37]2[C:36](=[C:35]([F:34])[CH:40]=1)[C:45](=[O:47])[CH2:44][CH2:43][CH2:42]2 |f:0.1|

Inputs

Step One
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
32 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
192 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)CCCC(=O)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 65° C. for 35 minutes
Duration
35 min
ADDITION
Type
ADDITION
Details
The mixture was poured onto 1 L
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice with 500 mL of a mixture of 2 parts diethyl ether to 1 part ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium bicarbonate, water, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CCCC(C2=C(C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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